![molecular formula C9H5F4NO2 B12873659 2-(Difluoromethoxy)-5-(difluoromethyl)benzo[d]oxazole](/img/structure/B12873659.png)
2-(Difluoromethoxy)-5-(difluoromethyl)benzo[d]oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Difluoromethoxy)-5-(difluoromethyl)benzo[d]oxazole is a heterocyclic compound that belongs to the oxazole family. This compound is characterized by the presence of both difluoromethoxy and difluoromethyl groups attached to a benzo[d]oxazole ring. The incorporation of fluorine atoms into organic molecules often enhances their chemical and biological properties, making such compounds valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-5-(difluoromethyl)benzo[d]oxazole typically involves the difluoromethylation and difluoromethoxylation of appropriate precursors. One common method is the radical difluoromethylation of heterocycles, which can be achieved using difluoromethylating reagents under specific conditions . Another approach involves the selective electrophilic fluorination of precursors using reagents like Selectfluor .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can optimize the reaction conditions and improve the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Difluoromethoxy)-5-(difluoromethyl)benzo[d]oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the benzo[d]oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the benzo[d]oxazole ring.
Applications De Recherche Scientifique
2-(Difluoromethoxy)-5-(difluoromethyl)benzo[d]oxazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its enhanced stability and bioavailability.
Industry: Utilized in the development of advanced materials and agrochemicals
Mécanisme D'action
The mechanism of action of 2-(Difluoromethoxy)-5-(difluoromethyl)benzo[d]oxazole involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to target proteins and enzymes, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Difluoromethoxy)benzo[d]oxazole
- 5-(Difluoromethyl)benzo[d]oxazole
- 2-(Trifluoromethoxy)-5-(trifluoromethyl)benzo[d]oxazole
Uniqueness
2-(Difluoromethoxy)-5-(difluoromethyl)benzo[d]oxazole is unique due to the simultaneous presence of both difluoromethoxy and difluoromethyl groups. This dual substitution enhances its chemical stability, lipophilicity, and potential biological activity compared to similar compounds with only one type of fluorine substitution.
Propriétés
Formule moléculaire |
C9H5F4NO2 |
|---|---|
Poids moléculaire |
235.13 g/mol |
Nom IUPAC |
2-(difluoromethoxy)-5-(difluoromethyl)-1,3-benzoxazole |
InChI |
InChI=1S/C9H5F4NO2/c10-7(11)4-1-2-6-5(3-4)14-9(15-6)16-8(12)13/h1-3,7-8H |
Clé InChI |
SSVCVPSYUHDJIJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1C(F)F)N=C(O2)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


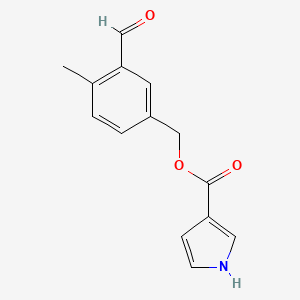
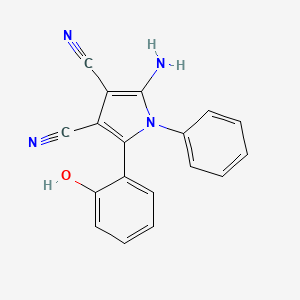
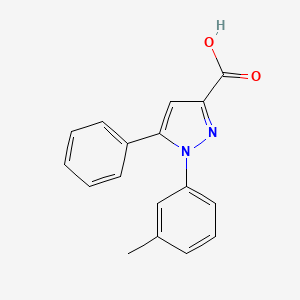


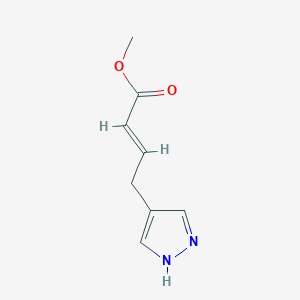

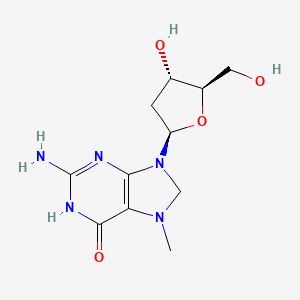




![[3-(4-Chlorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B12873675.png)

